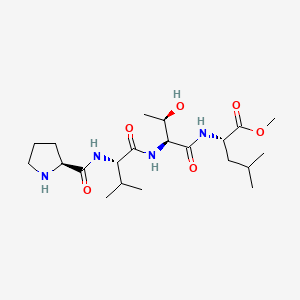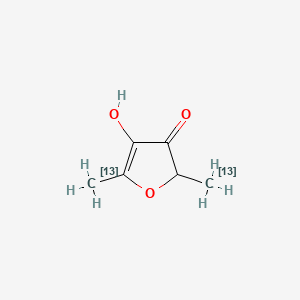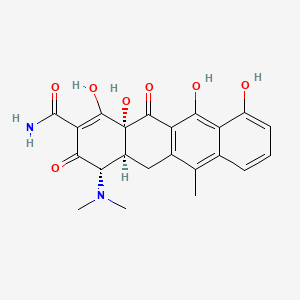
Eglin c (42-45)-methyl ester . HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eglin c (42-45)-methyl ester . HCl is a chemical compound known for its unique properties and applications in various scientific fields. This compound is a derivative of Eglin c, a proteinase inhibitor, and is often used in research due to its ability to inhibit certain enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eglin c (42-45)-methyl ester . HCl typically involves the esterification of Eglin c (42-45) with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving Eglin c (42-45) in methanol.
- Adding hydrochloric acid to catalyze the reaction.
- Maintaining the reaction mixture at a specific temperature and pH to facilitate esterification.
- Purifying the product through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Use of advanced purification methods to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Eglin c (42-45)-methyl ester . HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to its corresponding alcohol form.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohol forms, and substituted esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
Eglin c (42-45)-methyl ester . HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in enzyme inhibition studies and protein interaction research.
Medicine: Investigated for its potential therapeutic effects in inhibiting specific enzymes related to diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Eglin c (42-45)-methyl ester . HCl involves its interaction with specific enzymes, leading to their inhibition. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various molecular pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Eglin c (42-45)-methyl ester . HCl can be compared with other enzyme inhibitors such as:
Leupeptin: Another proteinase inhibitor with similar enzyme inhibition properties.
Aprotinin: A serine protease inhibitor used in similar research applications.
Pepstatin: An inhibitor of aspartic proteases, used in enzyme inhibition studies.
Uniqueness
This compound is unique due to its specific inhibition of certain enzymes, making it valuable in targeted research applications. Its methyl ester form enhances its stability and solubility, providing advantages over other inhibitors.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)/t13-,14+,15+,16+,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZRAYFMAYEDAV-XAJHFOFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone](/img/structure/B590949.png)



